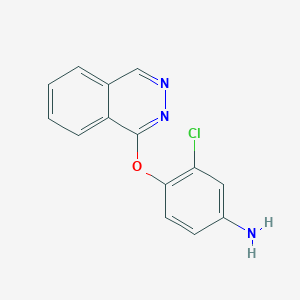

3-Chloro-4-(phthalazin-1-yloxy)aniline

Description

Historical and Contemporary Significance of Phthalazine (B143731) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The phthalazine scaffold, a fused diaza-heterocycle, represents a "privileged structure" in medicinal chemistry, a concept describing molecular frameworks that are capable of binding to multiple biological targets. Historically, phthalazine derivatives have been investigated for a wide array of pharmacological effects. In contemporary drug discovery, they have solidified their importance, forming the core of several approved and clinical-stage therapeutic agents. jocpr.comnih.govresearchgate.net

The versatility of the phthalazine nucleus allows it to serve as a foundational structure for drugs targeting a diverse range of conditions. Its derivatives have demonstrated significant biological activities, including cardiotonic, anticonvulsant, anti-inflammatory, antimicrobial, and antihypertensive effects. jocpr.comosf.io The most prominent contemporary application of the phthalazine scaffold is in the field of oncology. researchgate.netnih.gov Notably, it is the central component of highly successful anticancer drugs such as Olaparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, and Vatalanib, a VEGFR-2 (vascular endothelial growth factor receptor 2) inhibitor. researchgate.net The success of these drugs has spurred extensive research into novel phthalazine-based compounds, cementing the scaffold's status as a cornerstone in the development of modern therapeutics. nih.gov

| Drug Name | Mechanism of Action | Therapeutic Area |

| Olaparib | PARP Inhibitor | Oncology (e.g., Ovarian, Breast Cancer) |

| Vatalanib | VEGFR-2 Inhibitor | Oncology |

| Azelastine | H1-Receptor Antagonist | Allergic Rhinitis / Antihistamine |

| Hydralazine | Vasodilator | Hypertension |

Strategic Role of Halogenated Aniline (B41778) Moieties and Aryloxy Linkages in the Design of Bioactive Molecules

The design of novel therapeutic agents often involves the strategic incorporation of specific functional groups to modulate a molecule's physicochemical and pharmacological properties. Halogenated aniline moieties and aryloxy linkages are two such components that play a crucial role in modern drug design.

Halogenated Aniline Moieties: The introduction of halogen atoms, particularly chlorine, onto an aniline ring is a well-established strategy in medicinal chemistry. nih.gov Halogens can profoundly influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.com A chlorine atom, due to its electronegativity and size, can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by blocking sites susceptible to oxidation, and increase cell membrane permeability. nih.govtutorchase.com The aniline scaffold itself is a versatile building block, though it can sometimes present challenges related to metabolic instability or toxicity, making strategic halogenation a key tool for optimizing its properties. cresset-group.com

Rationale for the Investigation of 3-Chloro-4-(phthalazin-1-yloxy)aniline as a Novel Chemical Scaffold

The scientific rationale for investigating this compound is rooted in the principle of molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to develop a new chemical entity with an improved activity profile, potentially offering enhanced potency, better selectivity, or a novel mechanism of action compared to its individual components.

In this specific case, the compound combines:

The phthalazine scaffold , known for its proven efficacy in targeting key enzymes in oncology, such as kinases and PARP. researchgate.netnih.gov

The 3-chloroaniline moiety , a functional group known to favorably modulate pharmacokinetic properties and participate in specific binding interactions. nih.govtutorchase.com

Overarching Research Objectives and Scope of Academic Inquiry

The investigation into a novel chemical entity like this compound is typically guided by a clear set of research objectives. The primary goal is to synthesize the molecule and systematically evaluate its potential as a bioactive agent. The scope of academic inquiry would encompass several key stages:

Chemical Synthesis and Characterization: The initial objective is to develop an efficient and reproducible synthetic route to produce this compound. Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Screening and Evaluation: Based on the known activities of its parent scaffolds, the primary research objective would be to screen the compound for potential therapeutic effects. Given the strong precedent for phthalazines in oncology, initial assays would likely focus on evaluating its cytotoxic activity against a panel of human cancer cell lines and its inhibitory effect on specific protein kinases involved in cancer progression. nih.govnih.gov

The ultimate aim of this academic inquiry is to determine if this compound possesses valuable biological properties that would warrant its further development as a lead compound in a drug discovery program.

Chemical Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1154654-56-4 |

| Molecular Formula | C₁₄H₁₀ClN₃O |

| Molecular Weight | 271.71 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phthalazin-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVANZAASCRDJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Phthalazin 1 Yloxy Aniline

Retrosynthetic Analysis and Precursor Molecule Synthesis

A logical retrosynthetic analysis of the target molecule, 3-chloro-4-(phthalazin-1-yloxy)aniline, reveals two primary building blocks: 1-chlorophthalazine (B19308) and 3-chloro-4-aminophenol. The key disconnection is the ether linkage, which can be formed through a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction.

Synthesis of 1-Chlorophthalazine and Related Heterocyclic Intermediates

1-Chlorophthalazine is a crucial heterocyclic intermediate, and its synthesis typically begins with phthalazin-1(2H)-one. The conversion of the phthalazinone to 1-chlorophthalazine is a standard transformation in heterocyclic chemistry.

One of the most common and historically significant methods involves the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). This reaction proceeds by converting the amide functionality of the phthalazinone into a chloro-imido group, which is then readily displaced to form the aromatic 1-chlorophthalazine. The reaction conditions for this transformation are critical and are summarized in the table below.

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phthalazin-1(2H)-one | POCl₃ | Neat or Toluene | Reflux | 2-4 | >85 |

| Phthalazin-1(2H)-one | POCl₃, PCl₅ | Neat | 120-130 | 3 | ~90 |

The reactivity of the chlorine atom at the 1-position of the phthalazine (B143731) ring is significantly enhanced due to the electron-withdrawing effect of the adjacent nitrogen atoms, making it an excellent electrophile for subsequent nucleophilic substitution reactions.

Synthesis of Substituted Phenol/Aniline (B41778) Derivatives for Ethereal Linkage Formation

The second key precursor is 3-chloro-4-aminophenol. A common synthetic route to this compound starts from the commercially available 3-chlorophenol (B135607). The synthesis involves a two-step process: nitration followed by reduction.

The nitration of 3-chlorophenol typically yields a mixture of isomers, with the desired 3-chloro-4-nitrophenol (B188101) being one of the major products. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and chloro substituents. Separation of the desired isomer is a critical step.

Following the isolation of 3-chloro-4-nitrophenol, the nitro group is reduced to an amine to afford 3-chloro-4-aminophenol. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

| Starting Material | Reagent(s) | Solvent | Catalyst/Conditions | Yield (%) |

| 3-Chlorophenol | HNO₃, H₂SO₄ | Acetic Acid | 0-10 °C | Not specified |

| 3-Chloro-4-nitrophenol | H₂ | Ethanol/Methanol | Pd/C | >90 |

| 3-Chloro-4-nitrophenol | Fe, HCl | Water/Ethanol | Reflux | ~85 |

| 3-Chloro-4-nitrophenol | SnCl₂, HCl | Ethanol | Reflux | >90 |

Convergent Synthesis of this compound

The final step in the synthesis of this compound involves the formation of the ether linkage between 1-chlorophthalazine and 3-chloro-4-aminophenol. This can be achieved through two primary methods: nucleophilic aromatic substitution and copper-catalyzed Ullmann-type coupling.

Optimized Conditions for Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a direct and often high-yielding method for the formation of the aryl ether bond in this context. The reaction involves the attack of the phenoxide ion of 3-chloro-4-aminophenol on the electron-deficient C1 position of 1-chlorophthalazine, leading to the displacement of the chloride ion.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. The choice of base and solvent is crucial for the success of the reaction. To prevent the aniline nitrogen from competing as a nucleophile, it is often protected, for instance, as an acetamide, prior to the coupling reaction.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

| 1-Chlorophthalazine | N-(5-chloro-4-hydroxyphenyl)acetamide | K₂CO₃ | DMF | 80-100 |

| 1-Chlorophthalazine | N-(5-chloro-4-hydroxyphenyl)acetamide | NaH | THF | Reflux |

Following the successful etherification, the protecting group on the aniline nitrogen is removed to yield the final product.

Exploration of Copper-Catalyzed Ullmann-Type Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative and powerful method for the formation of diaryl ethers, especially when the nucleophilic aromatic substitution is sluggish. This reaction typically involves a copper(I) catalyst and a ligand to facilitate the coupling of an aryl halide with an alcohol or phenol.

While specific conditions for the Ullmann coupling of 1-chlorophthalazine with 3-chloro-4-aminophenol are not extensively reported in the literature, general protocols for similar transformations can be adapted. These reactions often require higher temperatures compared to SNAᵣ and the use of a suitable ligand to stabilize the copper catalyst and promote the reaction.

| Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-Chlorophthalazine | 3-Chloro-4-aminophenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-120 |

| 1-Chlorophthalazine | 3-Chloro-4-aminophenol | Cu₂O | Salicylaldoxime | K₃PO₄ | Toluene | 110 |

Alternative Synthetic Pathways and Derivatization Strategies

While the convergent approach is the most common, alternative synthetic strategies could be envisioned. For instance, one could start with a pre-formed diaryl ether and subsequently construct the phthalazine ring. However, such routes are generally more complex and less efficient.

The chemical structure of this compound offers several avenues for derivatization, allowing for the synthesis of a library of related compounds for further investigation.

Derivatization of the Aniline Moiety: The primary amino group of the aniline ring is a versatile functional handle for a wide range of chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides can introduce various amide functionalities. For example, treatment with acetyl chloride would yield N-(3-chloro-4-(phthalazin-1-yloxy)phenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides can be used to introduce sulfonamide groups.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents such as halogens, cyano, and hydroxyl groups.

Derivatization of the Phthalazine Ring: The phthalazine ring itself can also be a site for further functionalization, although it is generally less reactive towards electrophilic substitution than the aniline ring. Under specific conditions, electrophilic substitution reactions could potentially be directed to the benzene (B151609) ring of the phthalazine moiety.

Exploration of Biological Activities and Structure Activity Relationship Sar Studies of 3 Chloro 4 Phthalazin 1 Yloxy Aniline and Its Analogs

In Vitro Biological Screening and Mechanistic Investigations

The diverse biological activities of phthalazine (B143731) derivatives have been a subject of extensive research. These compounds have demonstrated a wide range of pharmacological properties, including anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory effects. researchgate.net The following sections delve into the specific in vitro biological activities of 3-Chloro-4-(phthalazin-1-yloxy)aniline and its structural analogs.

Analogs of this compound have shown promising antiproliferative and cytotoxic effects against various cancer cell lines. The phthalazine core is a key feature in several potent anticancer agents.

For instance, a series of novel phthalazine-based derivatives demonstrated significant cytotoxicity against the human colon carcinoma cell line HCT-116. Notably, compounds 9c , 12b , and 13c from this series exhibited potent activity with IC50 values of 1.58 µM, 0.32 µM, and 0.64 µM, respectively, which were more potent than the standard drug sorafenib (B1663141) (IC50 = 3.23 µM). nih.gov Importantly, these potent compounds were found to be non-cytotoxic against normal WI-38 cells, suggesting a degree of selectivity for cancer cells. nih.gov

In another study, phthalazine derivatives were evaluated against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines. semanticscholar.org Compounds 4b and 3e were identified as the most potent derivatives against both cell lines, with IC50 values of 0.06 µM and 0.08 µM for MCF-7, and 0.06 µM and 0.19 µM for HepG2, respectively. semanticscholar.org The structure-activity relationship (SAR) in this series indicated that the nature and position of substituents on the phenyl ring significantly influenced the cytotoxic activity. For example, a 4-chloro substitution (4b ) showed higher activity than the unsubstituted analog (4a ) against both cell lines. semanticscholar.org

Furthermore, a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and tested against two different cancer cell lines. researchgate.net The analogs 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine demonstrated higher activity than the standard anticancer drug cisplatin. researchgate.net

The cytotoxic activity of these analogs is often attributed to their ability to induce apoptosis. For example, compound 12b was found to induce apoptosis in HCT-116 cells by 21.7-fold and arrested the cell cycle in the S-phase. nih.gov Similarly, compound 4b caused cell growth arrest in the G2/M phase in MCF-7 cells. semanticscholar.org

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 12b | HCT-116 | 0.32 | nih.gov |

| Analog 13c | HCT-116 | 0.64 | nih.gov |

| Analog 9c | HCT-116 | 1.58 | nih.gov |

| Sorafenib (Standard) | HCT-116 | 3.23 | nih.gov |

| Analog 4b | MCF-7 | 0.06 | semanticscholar.org |

| Analog 3e | MCF-7 | 0.08 | semanticscholar.org |

| Analog 4b | HepG2 | 0.06 | semanticscholar.org |

| Analog 3e | HepG2 | 0.19 | semanticscholar.org |

The phthalazine scaffold is also a constituent of various compounds exhibiting antimicrobial properties. Studies on phthalazine derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria.

A study focused on newly synthesized phthalazines screened their antimicrobial activity against different microbial strains, using Amoxicillin as a standard drug. researchgate.net Another study synthesized a series of 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives and evaluated their antimicrobial activity against two fungus strains, C. albicans and A. fumigatus, and several bacterial strains including B. subtilis, B. sphaericus, S. aureus (+ve strains), and P. aeruginosa. ekb.eg The results indicated that several of the synthesized compounds exhibited antibacterial and antifungal properties comparable to the reference drugs, streptomycin (B1217042) and amphotericin B. ekb.eg

While specific data on this compound is not available, the broader class of phthalazine derivatives shows promise as a source of new antimicrobial agents. nanobioletters.com The development of new and efficient methodologies for the synthesis of potentially bioactive phthalazine derivatives is an active area of research. nanobioletters.com

While direct evidence for the anti-inflammatory effects of this compound is not extensively documented, the general class of nitrogen-containing heterocyclic compounds has been investigated for such properties. For example, certain nitrogen derivatives of xanthine (B1682287) and benzimidazole (B57391) have demonstrated anti-inflammatory activity in carrageenan-induced paw edema models in rats. bibliotekanauki.pl These compounds were shown to significantly decrease the volume of edema, with one compound inhibiting edema development by up to 64.0% in the third hour of the experiment. bibliotekanauki.pl

Furthermore, other studies have shown that certain compounds can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators in lipopolysaccharide (LPS)-activated cells. nih.gov For instance, Chloranthalactone B was found to inhibit the production of inflammatory mediators by suppressing the AP-1 and p38 MAPK pathways. nih.gov Another study on Arteannuin-B and its derivative demonstrated a reduction in the production of NO, TNF-α, and IL-6 in LPS-stimulated mouse macrophages. nih.govmdpi.com These mechanisms provide a potential framework for investigating the anti-inflammatory properties of phthalazine analogs.

A significant area of research for phthalazine analogs has been their ability to inhibit key enzymes involved in cellular signaling pathways, such as kinases and phosphodiesterases.

Kinase Inhibition:

Several phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis. For example, compound 12b from a synthesized series was found to be a potent VEGFR-2 inhibitor, with an IC50 value of 17.8 µM, and it inhibited VEGFR-2 by 95.2%, which is comparable to the standard inhibitor sorafenib. nih.gov Another study also highlighted phthalazine derivatives as VEGFR-2 inhibitors, with compound 4b being the most potent, exhibiting a VEGFR-2 inhibitory IC50 value of 0.09 ± 0.02 mM. semanticscholar.org The inhibitory action of these compounds is believed to occur at the ATP binding domain of the kinase. semanticscholar.org

Phosphodiesterase Inhibition:

Analogs of this compound have also been investigated as inhibitors of phosphodiesterases (PDEs). A study on 4-(3-chloro-4-methoxybenzyl)aminophthalazines revealed potent inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov One particular compound, [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride , exhibited a remarkable PDE5 inhibitory activity with an IC50 of 0.56 nM and over 1700-fold selectivity against other PDE isozymes (PDE1-4). nih.gov

| Compound | Enzyme Target | IC50 | Reference |

|---|---|---|---|

| Analog 12b | VEGFR-2 | 17.8 µM | nih.gov |

| Analog 4b | VEGFR-2 | 0.09 ± 0.02 mM | semanticscholar.org |

| [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride | PDE5 | 0.56 nM | nih.gov |

Some phthalazine derivatives have been investigated for their antioxidant properties. In one study, a series of novel phthalazine derivatives were synthesized, and some of the synthesized compounds were evaluated for their antioxidant activities. researchgate.net The investigation revealed that the hydrazinylphthalazine derivative 20 possessed the highest antioxidant activity among the tested compounds. researchgate.net This suggests that the phthalazine scaffold can be a suitable framework for developing compounds with antioxidant potential.

The identification of cellular targets and the elucidation of the pathways through which phthalazine analogs exert their biological effects are crucial for their development as therapeutic agents. As mentioned earlier, VEGFR-2 has been identified as a key target for some of the anticancer phthalazine derivatives. nih.govsemanticscholar.org The inhibition of this receptor tyrosine kinase disrupts downstream signaling pathways involved in cell proliferation and angiogenesis.

Furthermore, studies have shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov For instance, compound 12b was shown to induce apoptosis in HCT-116 cells and cause cell cycle arrest at the S-phase. nih.gov Similarly, compound 4b led to cell cycle arrest at the G2/M phase in MCF-7 cells. semanticscholar.org These findings indicate that phthalazine analogs can interfere with fundamental cellular processes, leading to their anticancer effects.

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The phthalazine ring system is a recognized "kinase-privileged" fragment, frequently incorporated into the design of enzyme inhibitors. rsc.org Modifications to both the fused benzene (B151609) ring and the pyridazine (B1198779) moiety of this core have profound effects on inhibitor potency and selectivity.

Alterations to the fused benzene portion of the phthalazine core, particularly at the 4-position, significantly impact inhibitor activity, often by influencing hydrophobic interactions within the kinase binding pocket.

Research on analogous series of phthalazine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has demonstrated the importance of substitution at this position. A study involving biarylurea derivatives linked to the phthalazine core revealed that introducing a chloro group at the 4-position of the phthalazine ring led to a marked increase in VEGFR-2 inhibitory activity compared to analogs with a methyl group or no substitution. nih.gov This enhancement is potentially attributable to the increased lipophilicity conferred by the chlorine atom, which can lead to more favorable hydrophobic interactions. nih.gov

For instance, in a series of biaryl ureas with a phthalazine core, the 4-chloro substituted compound 13c showed a VEGFR-2 IC₅₀ of 2.5 µM, outperforming its 4-methyl substituted counterpart. nih.gov This trend underscores the role of electron-withdrawing and lipophilic groups in enhancing potency.

Table 1: Influence of Substitution on the Phthalazine Core on VEGFR-2 Inhibition nih.gov

| Compound | Phthalazine Core Linker | Substitution at Position 4 | VEGFR-2 IC₅₀ (µM) |

| 12b | Biarylurea via NH | 4-Cl | 4.4 |

| 12c | Biarylurea via NH | 4-Cl | 2.7 |

| 13c | Biarylurea via O | 4-Cl | 2.5 |

Further studies on different phthalazine scaffolds have reinforced these findings. In a series designed to inhibit the TGFβ pathway, the introduction of various aromatic amines at the 4-position of the phthalazine ring was found to improve both potency and selectivity profiles compared to saturated amine substituents. nih.gov

The pyridazine portion of the phthalazine core contains two nitrogen atoms that are critical for activity, often acting as hydrogen bond acceptors that interact with key residues in the hinge region of the kinase ATP-binding site.

The precise positioning of these nitrogen atoms is crucial. SAR studies on related kinase inhibitors have shown that removing or shifting these nitrogens can lead to a significant loss of potency. For example, in a study on TGFβ pathway inhibitors, removing the nitrogen atom adjacent to the linker connecting to the aniline (B41778) moiety resulted in an eight-fold reduction in potency. nih.gov This highlights the essential role of this nitrogen in maintaining the key interactions required for biological activity. The phthalazine core is a common feature in many biologically active compounds, including clinically approved kinase inhibitors like AMG 900, a pan-Aurora kinase inhibitor, and Vatalanib, a VEGFR inhibitor, further cementing the importance of this heterocyclic system. rsc.org

The 3-chloro-4-substituted-aniline fragment is another key component of the pharmacophore, primarily responsible for anchoring the inhibitor within the ATP pocket and contributing to selectivity.

The presence and position of halogen substituents on the aniline ring are critical determinants of inhibitory activity. The chlorine atom at the 3-position of the aniline ring in the parent compound is strategically placed to interact with a specific hydrophobic pocket in many kinases.

SAR studies on closely related scaffolds, such as quinoline-based inhibitors of PPARγ, provide valuable insights. In these studies, chloro substitution at the 3- and 5-positions of the terminal aniline ring was shown to yield the highest binding affinity and transactivation. The presence of electron-withdrawing groups like chlorine, fluorine, and bromine on the aniline ring generally correlates with stronger biological activity. This is because halogens can modulate the electronic properties of the ring and participate in favorable halogen bonding interactions within the protein's active site. The widespread use of chlorine in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, attests to the utility of this halogen in optimizing drug-target interactions. mdpi.com

While the aniline nitrogen often forms a crucial hydrogen bond with the target protein, the aniline motif itself can be associated with metabolic instability or toxicity. nih.govderpharmachemica.com Consequently, significant research has been dedicated to finding suitable bioisosteric replacements that can maintain or improve the compound's pharmacological profile. ajchem-b.com

Bioisosterism involves replacing a functional group with another that possesses similar physical and chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics. ajchem-b.com The goal of replacing the aniline nitrogen is to mimic its hydrogen bonding capability and spatial orientation while improving drug-like properties.

Common strategies for aniline replacement include:

Saturated Carbocycles: Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) have been explored as mimics for the para-substituted aniline ring. derpharmachemica.com These saturated isosteres can overcome metabolic liabilities associated with aromatic amines while maintaining a similar vector for substituents. derpharmachemica.comnih.gov

Alternative Heterocycles: Replacing the aniline ring with other nitrogen-containing heterocycles can preserve key interactions while altering physicochemical properties. The choice of heterocycle can fine-tune basicity, polarity, and hydrogen bonding potential.

Modified Linkers: In some cases, the entire aniline fragment might be replaced. However, for the this compound scaffold, the focus is typically on replacing the problematic amine group while retaining the substituted phenyl ring.

Replacing anilines can lead to optimized drug bioavailability, solubility, and receptor selectivity, representing a powerful strategy for lead optimization in drug discovery. nih.gov

Variations on the 3-Chloro-4-substituted-aniline Fragment: Impact on Activity

Modulations of the Aromatic Ring Substituents

The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the aniline aromatic ring. Structure-activity relationship (SAR) studies on related anilinoquinazoline (B1252766) and anilinophthalazine derivatives have provided valuable insights into how these modulations can impact potency and selectivity, particularly as kinase inhibitors. nih.govnih.gov

The presence of a chlorine atom at the 3-position and the amino group at the 1-position of the aniline ring in the parent compound are critical determinants of its biological profile. The chloro group, being an electron-withdrawing substituent, can influence the electronic properties of the aniline ring and its interaction with the target protein. Modifications to these substituents can lead to significant changes in activity.

Key modulations and their expected impact on biological activity include:

Position and Nature of Halogen Substituents: The placement of halogens on the aniline ring can affect binding affinity. For instance, shifting the chlorine from the 3-position to other positions, or introducing other halogens like fluorine or bromine, would likely alter the inhibitor's interaction with the hydrophobic pockets of the kinase active site.

Addition of Other Functional Groups: The introduction of small alkyl groups, methoxy (B1213986) groups, or trifluoromethyl groups can modulate the lipophilicity and steric bulk of the molecule. These changes can either enhance or diminish the binding affinity depending on the specific topology of the enzyme's binding site.

Modifications of the Amino Group: The primary amino group is often a key interaction point, potentially forming hydrogen bonds with the target protein. Acylation or alkylation of this group would significantly alter its hydrogen bonding capacity and could be used to probe the steric tolerance of the binding site.

The following table illustrates hypothetical SAR data for modulations of the aromatic ring substituents of this compound, based on general principles observed in related kinase inhibitors.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Biological Activity (e.g., IC50 in µM) |

| Parent | H | Cl | NH2 | H | H | Baseline Activity |

| Analog 1 | H | H | NH2 | H | H | Likely Reduced Activity |

| Analog 2 | H | F | NH2 | H | H | Potentially Similar or Slightly Altered Activity |

| Analog 3 | H | Cl | NH-C(O)CH3 | H | H | Likely Reduced Activity |

| Analog 4 | OCH3 | Cl | NH2 | H | H | Potentially Increased or Decreased Activity |

| Analog 5 | H | Cl | NH2 | F | H | Potentially Altered Activity and Selectivity |

Conformational Flexibility and Stereochemical Considerations of the Ethereal Linkage

In the context of kinase inhibition, particularly for type II inhibitors that bind to the 'DFG-out' conformation of the kinase, the ability of the molecule to adopt a specific conformation is essential for accessing and binding to the allosteric site adjacent to the ATP-binding pocket. nih.gov The flexibility of the ether linkage in this compound allows it to span the distance between different regions of the kinase active site, potentially interacting with both the hinge region and the allosteric pocket. nih.gov

Molecular modeling and conformational analysis studies on similar diaryl ether-containing kinase inhibitors have shown that the preferred conformation is often a non-planar arrangement of the two aromatic rings. This allows for favorable interactions with amino acid residues in different parts of the binding cleft. The presence of substituents on the aniline ring, such as the chlorine atom in the parent compound, can influence the preferred conformation by introducing steric constraints or by engaging in specific electronic interactions.

Stereochemical considerations are generally minimal for the ethereal linkage itself, as it is achiral. However, the introduction of chiral centers in substituents on either the phthalazine or the aniline ring could lead to stereoisomers with different biological activities, a common phenomenon in drug-receptor interactions.

Derivatization Strategies for Optimized Biological Profiles

To enhance the therapeutic potential of this compound, various derivatization strategies can be employed. These strategies aim to improve properties such as potency, selectivity, and pharmacokinetic parameters. Based on the general principles of medicinal chemistry and the known SAR of phthalazine derivatives, several approaches can be considered. researchgate.netlongdom.org

Bioisosteric Replacement: The ether linkage could be replaced with other functional groups such as a thioether, sulfoxide, sulfone, or an amino bridge. These modifications would alter the bond angles, flexibility, and hydrogen bonding capacity of the linker, potentially leading to improved binding or altered selectivity profiles.

Scaffold Hopping: The phthalazine core could be replaced with other bicyclic heteroaromatic systems like quinazoline, quinoxaline, or cinnoline. This approach, while significant, can sometimes lead to the discovery of novel inhibitors with different intellectual property profiles and potentially improved properties.

Introduction of Solubilizing Groups: To improve aqueous solubility and pharmacokinetic properties, polar functional groups such as morpholine, piperazine, or short polyethylene (B3416737) glycol chains can be appended to the molecule. These are often attached to the aniline ring or less sterically hindered positions on the phthalazine core.

Hybridization with Other Pharmacophores: The this compound scaffold can be combined with other known pharmacophores to create hybrid molecules with dual-targeting capabilities or enhanced activity against a single target. For example, incorporating fragments known to interact with specific sub-pockets of a kinase active site could lead to more potent and selective inhibitors.

The following table outlines some potential derivatization strategies and their rationales.

| Strategy | Rationale | Potential Outcome |

| Replacement of the ether linkage with a thioether | Modulate bond angle and lipophilicity | Altered binding affinity and selectivity |

| Introduction of a morpholinoethyl group on the aniline nitrogen | Increase aqueous solubility and introduce a potential hydrogen bond acceptor | Improved pharmacokinetic profile |

| Substitution on the phthalazine ring with a small alkyl group | Probe for additional hydrophobic interactions | Enhanced potency |

| Replacement of the chloro substituent with a trifluoromethyl group | Increase metabolic stability and alter electronic properties | Improved potency and pharmacokinetic profile |

Q & A

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via UPLC.

- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation kinetics.

- Oxidative Stability : Add H₂O₂ (3% w/v) and track NH₂ oxidation via FTIR .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point (anhydrous) | 178°C | |

| ¹H-NMR (DMSO-d₆) | δ 6.82 (d, J=8.5 Hz, 1H, ArH) | |

| LC-MS Purity | 98.5% (HPLC-UV, 254 nm) | |

| Solubility (DMSO) | 25 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.